5-Chloro-1,2-difluoro-3-nitrobenzene
Overview
Description
5-Chloro-1,2-difluoro-3-nitrobenzene: is an aromatic compound with the molecular formula C6H2ClF2NO2 and a molecular weight of 193.54 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2-difluoro-3-nitrobenzene typically involves the nitration of 1,2-difluoro-3-chlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
C6H3ClF2+HNO3→C6H2ClF2NO2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Amino Derivatives: Reduction of the nitro group forms 5-chloro-1,2-difluoro-3-aminobenzene.
Substituted Derivatives: Nucleophilic substitution can lead to various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-1,2-difluoro-3-nitrobenzene is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique functional groups make it a versatile building block for complex organic molecules .
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Chloro-1,2-difluoro-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s electrophilic nature allows it to participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Chloro-2,3-difluoro-5-nitrobenzene
- 2-Chloro-1,3-difluoro-5-nitrobenzene
- 1,2-Dichloro-5-fluoro-3-nitrobenzene
Comparison: 5-Chloro-1,2-difluoro-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and functional group compatibility .
Properties
IUPAC Name |
5-chloro-1,2-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVQFKJDKCXAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597116 | |
Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169468-81-9 | |
Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169468-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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